BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol

Physicochemical profiling Pre‑formulation Chromatography method development

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421498‑46‑5) belongs to the benzothiazole–azetidine hybrid class, combining a 4‑chloro‑substituted benzothiazole core with an azetidin‑3‑ol ring. Its molecular formula is C₁₀H₉ClN₂OS (MW 240.71 g/mol).

Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
CAS No. 1421498-46-5
Cat. No. B1473269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol
CAS1421498-46-5
Molecular FormulaC10H9ClN2OS
Molecular Weight240.71 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(S2)C=CC=C3Cl)O
InChIInChI=1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2
InChIKeyRFVPGYJQTFBYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421498-46-5): A Chlorinated Benzothiazole–Azetidine Building Block for Medicinal Chemistry Procurement


1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421498‑46‑5) belongs to the benzothiazole–azetidine hybrid class, combining a 4‑chloro‑substituted benzothiazole core with an azetidin‑3‑ol ring. Its molecular formula is C₁₀H₉ClN₂OS (MW 240.71 g/mol) . The chlorine atom at the 4‑position of the benzothiazole ring provides a distinct electronic environment and a versatile synthetic handle for downstream derivatisation (e.g., cross‑coupling), positioning this compound as a strategic intermediate in the assembly of kinase inhibitors, antimicrobial agents, and other bioactive scaffolds [1][2]. Predicted physicochemical properties include a boiling point of 413.2 ± 55.0 °C, density of 1.583 ± 0.06 g/cm³, and a pKa of 13.74 ± 0.20 .

Why Generic Substitution Fails for 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol in Lead Optimisation


Benzothiazole–azetidine hybrids appear superficially interchangeable; however, the position and identity of the substituent on the benzothiazole ring profoundly alter both physicochemical properties and biological interactions. The 4‑chloro substituent in 1‑(4‑chlorobenzo[d]thiazol‑2‑yl)azetidin‑3‑ol increases molecular weight (+ 34.5 Da vs. the unsubstituted analog), raises the predicted boiling point by ≈ 32 °C, and significantly elevates density (1.583 vs. 1.472 g/cm³) . These changes directly impact logP and permeability, which are critical parameters in CNS drug discovery and antimicrobial lead profiling [1]. Moreover, the 4‑chloro group participates in halogen‑bonding interactions with biological targets that cannot be replicated by hydrogen, fluorine, or trifluoromethyl substituents [2]. Consequently, replacing this compound with a different 4‑substituted or unsubstituted analog during a structure–activity relationship (SAR) campaign can lead to misleading potency and selectivity readouts.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol Versus Closest Analogs


Predicted Boiling Point Elevation Versus Unsubstituted Analog

The presence of the 4‑chloro substituent raises the predicted boiling point by 32.2 °C compared with the unsubstituted 1‑(benzo[d]thiazol‑2‑yl)azetidin‑3‑ol (413.2 °C vs. 381.0 °C) . This difference reflects stronger intermolecular interactions and must be accounted for in purification (distillation) and GC‑MS method development.

Physicochemical profiling Pre‑formulation Chromatography method development

Density Increase Versus Unsubstituted Analog

The predicted density of 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is 1.583 g/cm³, compared with 1.472 g/cm³ for the unsubstituted parent compound . This 7.5 % increase suggests a more compact crystal packing, which could influence solubility and mechanical properties during formulation.

Formulation development Solid‑state characterisation Crystallisation

Molecular Weight and logP Tuning Versus 4‑CF₃ and 6‑F Analogs

The target compound (MW 240.71) occupies a molecular‑weight window that is lower than the 4‑CF₃ analog (MW 274.26) and higher than the 6‑F analog (MW 224.26) [1]. In the context of lead optimisation, the chlorine atom provides a balance between lipophilicity and size: the computed XLogP3 for the 6‑F analog is 2.1 [1]; the 4‑Cl congener is expected to have a higher logP, which can be advantageous for targets requiring greater membrane permeability while maintaining a molecular weight below 250 Da.

Drug‑likeness optimisation CNS MPO scoring Permeability prediction

Synthetic Versatility of the 4‑Chloro Substituent Versus Non‑Halogenated Analogs

The 4‑chloro substituent enables late‑stage diversification via palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira) that are inaccessible with the unsubstituted analog (CAS 1342777‑72‑3) [1]. In a related series, benzothiazole derivatives bearing a 4‑chloro group have been elaborated into potent kinase inhibitors with IC₅₀ values in the low nanomolar range, whereas the unsubstituted parent required de novo resynthesis to introduce substituents .

Parallel synthesis Cross‑coupling Library enumeration

High‑Value Application Scenarios for 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol


Kinase Inhibitor Library Design

The 4‑chlorobenzothiazole moiety is a recognised hinge‑binding motif in kinase inhibitor design [1]. Combining this core with the azetidin‑3‑ol ring provides a vector for solvent‑exposed region interactions while the chlorine atom allows rapid SAR exploration through cross‑coupling. Procurement of this specific building block, rather than the unsubstituted analog, accelerates the synthesis of focused kinase inhibitor libraries with diverse exit vectors [1].

Antimicrobial Lead Optimisation

Benzothiazole–azetidine hybrids have demonstrated antibacterial activity with MIC values ranging from 0.06 to >16 µg/mL depending on the nature of the benzothiazole substituent [2]. The 4‑chloro variant occupies a distinct SAR position; its electron‑withdrawing chlorine modifies the electron density of the benzothiazole core, potentially enhancing DNA gyrase inhibition relative to electron‑donating or unsubstituted analogs [2].

CNS Drug Discovery Programmes

With a molecular weight below 250 Da and a single hydrogen‑bond donor, 1‑(4‑chlorobenzo[d]thiazol‑2‑yl)azetidin‑3‑ol falls within favourable CNS MPO (Multiparameter Optimisation) space [3]. Its predicted physicochemical profile (intermediate lipophilicity) makes it a suitable starting point for CNS‑penetrant leads, whereas the larger 4‑CF₃ analog may exceed desirable lipophilicity thresholds [3].

Parallel Synthesis and Fragment‑Based Drug Discovery

The 4‑chloro substituent serves as a chemically addressable handle for parallel library synthesis via Suzuki–Miyaura coupling [1]. In fragment‑based drug discovery (FBDD), this compound can be used as a core fragment that is subsequently elaborated into a lead series through iterative cross‑coupling, enabling rapid exploration of chemical space without resynthesising the core scaffold [1].

Quote Request

Request a Quote for 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.